molecular formula C9H19NO2 B3426852 2-Amino-2-methyloctanoic acid CAS No. 5472-93-5

2-Amino-2-methyloctanoic acid

Cat. No.: B3426852
CAS No.: 5472-93-5
M. Wt: 173.25 g/mol
InChI Key: ZVGFZQSYGLIZHE-UHFFFAOYSA-N
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Description

2-Amino-2-methyloctanoic acid is a non-proteinogenic amino acid with the molecular formula C9H19NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methyloctanoic acid typically involves the use of starting materials such as octanoic acid derivatives. One common method includes the protection of functional groups, followed by reduction, tosylation, and cross-coupling reactions. For instance, the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction to a primary alcohol, tosylation, and Cu(I)-catalyzed cross-coupling with propylmagnesium chloride, is a known route .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyloctanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-2-methyloctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-methyloctanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Amino-2-methylhexanoic acid
  • 2-Amino-2-methyldodecanoic acid
  • 4-Methyloctanoic acid

Comparison: 2-Amino-2-methyloctanoic acid is unique due to its specific chain length and branching, which can influence its reactivity and interactions with enzymes. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities .

Properties

IUPAC Name

2-amino-2-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h3-7,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGFZQSYGLIZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283092
Record name 2-amino-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6173-77-9, 5472-93-5
Record name NSC32832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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